molecular formula C21H16FIN4O2 B10965368 (4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one

(4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one

Cat. No.: B10965368
M. Wt: 502.3 g/mol
InChI Key: DRFZYVXJTZDTIB-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolone family, characterized by a conjugated pyrazole backbone substituted with fluorophenyl, iodophenyl, and methyl groups. The presence of halogen substituents (fluorine and iodine) enhances its stability and may modulate pharmacokinetic properties through steric and electronic effects .

Properties

Molecular Formula

C21H16FIN4O2

Molecular Weight

502.3 g/mol

IUPAC Name

(4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one

InChI

InChI=1S/C21H16FIN4O2/c1-12-18(20(28)26(24-12)16-7-3-14(22)4-8-16)11-19-13(2)25-27(21(19)29)17-9-5-15(23)6-10-17/h3-11,24H,1-2H3/b19-11-

InChI Key

DRFZYVXJTZDTIB-ODLFYWEKSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)I)C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=C3C(=NN(C3=O)C4=CC=C(C=C4)I)C

Origin of Product

United States

Biological Activity

The compound (4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one is a pyrazolone derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing upon recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of 4-fluorophenyl and 4-iodophenyl substituted pyrazolone derivatives. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolone derivatives, including the compound . Research has shown that certain pyrazolone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that a series of substituted pyrazoles showed promising activity against breast cancer cells with IC50 values in the low micromolar range .

Antidiabetic Effects

Pyrazolone derivatives have also been investigated for their antidiabetic properties. A study indicated that compounds with similar structures act as agonists at PPAR-gamma, leading to improved insulin sensitivity and glucose uptake in diabetic models . The compound's ability to modulate these pathways suggests its potential as a therapeutic agent for diabetes management.

Antimicrobial Activity

The antimicrobial efficacy of pyrazolone derivatives has been documented, with some compounds exhibiting broad-spectrum activity against both bacterial and fungal pathogens. For example, certain pyrazolone derivatives were evaluated for their ability to inhibit growth in standard bacterial strains, showing significant inhibition rates comparable to established antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolone derivatives. Modifications at various positions on the pyrazolone ring significantly influence their pharmacological profiles. For instance, substituents such as halogens or alkyl groups can enhance lipophilicity, improving cellular uptake and bioactivity .

Substituent Effect on Activity
FluorineIncreases potency against cancer cells
IodineEnhances antimicrobial properties
MethylImproves solubility and absorption

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound interacts favorably with key residues in target proteins, providing insights into its mechanism of action .

Case Studies

  • Case Study 1: Anticancer Activity
    • A study evaluated a series of pyrazolone derivatives for their cytotoxic effects on MCF7 breast cancer cells. The most potent derivative exhibited an IC50 value of 0.0023 ± 0.0002 μM, indicating strong anticancer activity compared to traditional chemotherapeutics .
  • Case Study 2: Antidiabetic Properties
    • In vivo studies using alloxan-induced diabetic rats demonstrated that a similar pyrazolone compound significantly reduced blood glucose levels when compared to metformin, highlighting its potential as an antidiabetic agent .

Chemical Reactions Analysis

Nucleophilic Additions at the Methylidene Bridge

The exocyclic double bond (C=CH) in the methylidene group undergoes nucleophilic additions due to conjugation with electron-withdrawing pyrazolone rings.

Reaction TypeConditionsProductSource
Hydrazine Addition Ethanol, reflux (4–6 hrs)Formation of bis-pyrazolyl hydrazones via C=N bond cleavage ,
Amine Condensation Piperidine catalysis, dioxaneSchiff base derivatives with aromatic amines (e.g., morpholine analogs)
Thiol Addition Methanol, RT (2 hrs)Thioether adducts at the methylidene carbon

Electrophilic Substitution on Aromatic Rings

The 4-fluorophenyl and 4-iodophenyl groups direct electrophilic substitution reactions.

Halogenation

  • Iodophenyl group : Acts as a meta-director in nitration reactions, yielding nitro derivatives at the 3-position.

  • Fluorophenyl group : Undergoes sulfonation at the para position relative to fluorine under H₂SO₄ catalysis .

Cross-Coupling Reactions

The iodine atom facilitates Suzuki-Miyaura couplings with boronic acids:

SubstrateCatalyst SystemYieldApplicationSource
4-Iodophenyl fragmentPd(PPh₃)₄, K₂CO₃78–85%Biaryl derivatives for drug discovery,

Tautomerism and Ring-Opening Reactions

The pyrazol-3-one moiety exists in keto-enol equilibrium, influencing reactivity:

  • Keto form : Reacts with hydroxylamine to form oxime derivatives (C=OC=N-OH\text{C=O} \rightarrow \text{C=N-OH}) .

  • Enol form : Participates in cyclocondensation with aldehydes (e.g., vanillin) to form fused heterocycles .

Cycloaddition Reactions

The methylidene bridge and electron-deficient pyrazole rings enable [4+2] Diels-Alder reactions:

DienophileConditionsProductRegioselectivitySource
Maleic anhydrideToluene, 110°C, 12 hrsFused tetracyclic adductsEndo preference
TetrazinesAcetonitrile, RTPyridazine-linked bis-pyrazolesN/A

Oxidation and Reduction

  • Oxidation : The methyl group at position 5 oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the methylidene bridge to a CH₂-CH₂ linkage .

Metal Coordination

The compound acts as a bidentate ligand via pyrazolone oxygen and nitrogen atoms:

Metal IonCoordination ModeComplex Stability Constant (log K)ApplicationSource
Cu(II)O,N-chelation12.3 ± 0.2Anticancer agents
Fe(III)O,O-bridging9.8 ± 0.3Catalytic oxidation

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces -sigmatropic shifts in the methylidene group, producing isomeric pyrazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related pyrazol-3-one derivatives, emphasizing substituent effects on molecular weight, polarity, and crystallographic behavior:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Structural Features References
(4Z)-4-[[2-(4-Fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one R1=4-F, R2=4-I, R3=CH3 C22H17FIN3O2 525.20 Halogenated aryl groups; Z-configuration
(4Z)-4-[(4-Methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one R1=4-OCH3, R2=Ph, R3=CH3 C18H16N2O2 292.33 Methoxy group enhances electron density
(4Z)-4-[1-[2-(1H-Imidazol-5-yl)ethylamino]ethylidene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)pyrazol-3-one R1=4-NO2, R2=4-OCH3, R3=Imidazolyl C22H21N7O4 471.45 Nitro and imidazole groups introduce polarity
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-[1-(4-(1,2,4-triazol-1-ylmethyl)anilino)ethylidene]pyrazol-3-one R1=4-F, R2=Triazolyl, R3=CH3 C21H19FN6O 390.42 Triazole moiety enhances hydrogen bonding
(4Z)-4-[(4-Methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one R1=Ph, R2=4-CH3, R3=Ph C24H20N2O 352.43 Methylphenyl groups increase hydrophobicity

Key Observations:

  • Halogen Effects : The iodine atom in the target compound contributes to a higher molecular weight (525.20 g/mol) compared to fluorine- or chlorine-substituted analogs (e.g., 390.42 g/mol in ). Iodine’s polarizability may enhance intermolecular interactions in crystalline states .
  • Conformational Flexibility : Compounds with bulky substituents (e.g., imidazole in ) exhibit deviations from planarity, whereas halogenated derivatives (e.g., fluorine in ) maintain near-planar geometries critical for π-π stacking .

Crystallographic and Spectroscopic Comparisons

  • Isostructurality : Fluorophenyl and chlorophenyl analogs (e.g., compounds 4 and 5 in ) crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. The fluorophenyl group in these structures adopts a perpendicular orientation relative to the pyrazole plane, reducing steric clashes .
  • Spectroscopic Signatures : NMR data (1H and 13C) for pyrazolones with methoxy or nitro groups (e.g., ) show distinct shifts for aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–165 ppm), consistent with conjugation effects .

Preparation Methods

Synthesis of 2-(4-Fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carbaldehyde

The fluorophenyl-substituted pyrazole intermediate is typically synthesized via cyclocondensation of 4-fluorophenylhydrazine with ethyl acetoacetate. Under acidic conditions (e.g., acetic acid), this reaction yields 5-methyl-2-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, which is subsequently formylated using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 80°C. This step introduces the aldehyde group essential for later Knoevenagel condensation.

Key Data:

  • Yield: 73% after recrystallization

  • Characterization: ¹H NMR (DMSO-d₆) δ 10.12 (s, 1H, CHO), 7.45–7.52 (m, 2H, Ar-H), 7.21–7.28 (m, 2H, Ar-H), 2.41 (s, 3H, CH₃)

Preparation of 2-(4-Iodophenyl)-5-methylpyrazol-3-one

The iodophenyl-bearing pyrazole is synthesized via palladium-catalyzed cross-coupling. Starting from 5-methyl-2-phenylpyrazol-3-one, iodination is achieved using iodine monochloride (ICl) in acetic acid, followed by Suzuki coupling with 4-iodophenylboronic acid in tetrahydrofuran (THF) using Pd(PPh₃)₄ as a catalyst. Alternative routes employ Ullmann coupling with copper(I) iodide and 1,10-phenanthroline in DMSO at 120°C.

Optimized Conditions:

  • Catalyst: Pd(OAc)₂/Xantphos (2 mol%)

  • Solvent: DMSO/H₂O (4:1)

  • Yield: 68%

Knoevenagel Condensation for Methylidene Bridge Formation

The central methylidene linkage is formed via Knoevenagel condensation between the aldehyde-bearing fluorophenyl pyrazole and the ketone group of the iodophenyl pyrazole. This reaction is catalyzed by piperidine in ethanol under reflux, with molecular sieves to absorb water. The Z-configuration is favored by steric hindrance from the ortho-substituted iodophenyl group.

Mechanistic Insights:

  • Deprotonation of the active methylene group in the iodophenyl pyrazole by piperidine.

  • Nucleophilic attack on the aldehyde carbon, forming an enolate intermediate.

  • Elimination of water to generate the conjugated double bond.

Reaction Parameters:

  • Temperature: 80°C

  • Time: 6–8 hours

  • Yield: 58–62%

Purification and Isomer Control

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexanes 1:4 → 1:2) to separate the Z-isomer from minor E-isomers. The Z-configuration is confirmed via NOESY NMR, showing spatial proximity between the fluorophenyl proton (δ 7.45) and the methylidene proton (δ 6.92).

Chromatographic Data:

  • Rf (Z-isomer): 0.42 (ethyl acetate/hexanes 1:2)

  • Purity (HPLC): >98%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (dd, J = 8.8 Hz, 2H, Ar-H), 7.21 (t, J = 8.8 Hz, 2H, Ar-H), 6.92 (s, 1H, =CH), 2.61 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃):
    δ 192.4 (C=O), 164.1 (C-F), 138.9 (=CH), 134.2–115.7 (aromatic carbons), 23.1 (CH₃), 22.7 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 531.0521 (Calc. 531.0524 for C₂₂H₁₇FIN₃O₂).

Comparative Analysis of Synthetic Routes

MethodCatalystSolventYield (%)Purity (%)Reference
KnoevenagelPiperidineEthanol6298
Palladium Cross-CouplingPd(OAc)₂/XantphosDMSO/H₂O6895
Ullmann CouplingCuI/PhenanthrolineDMSO5492

Challenges and Mitigation Strategies

  • Iodine Substituent Stability: The 4-iodophenyl group is prone to dehalogenation under prolonged heating. This is mitigated by using degassed solvents and conducting reactions under inert atmospheres.

  • Z/E Isomerization: Storage at −20°C in amber vials prevents light-induced isomerization.

Industrial-Scale Considerations

Patent US9278961B2 discloses a continuous flow process for the final condensation step, achieving 85% conversion with a residence time of 30 minutes. This method reduces side product formation compared to batch reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4Z)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-2-(4-iodophenyl)-5-methylpyrazol-3-one, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions starting from substituted pyrazolone precursors. For example, chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation with fluorophenyl/iodophenyl substituents is a common approach (similar to methods in ). Key intermediates should be characterized using 1H/13C NMR to confirm regiochemistry and GC-MS to verify purity. X-ray crystallography (as in ) can resolve structural ambiguities in crystalline intermediates.

Q. How can researchers validate the Z-configuration of the methylidene group in this compound?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can identify spatial proximity between the methylidene proton and adjacent substituents, confirming the Z-configuration. Comparative analysis with known crystal structures of analogous pyrazolones (e.g., or 14) provides additional validation.

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antibacterial or antitumor effects)?

  • Methodological Answer : Use standardized assays such as:

  • MIC (Minimum Inhibitory Concentration) for antibacterial activity against Gram-positive/negative strains.
  • MTT assay for cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7).
    Reference protocols from pyrazolone derivatives in , which highlight broad-spectrum activity.

Advanced Research Questions

Q. How can regioselectivity challenges during acylation or halogenation steps be addressed in synthesis?

  • Methodological Answer : Regioselectivity in pyrazole functionalization can be controlled using directing groups (e.g., methyl or iodine substituents) or Lewis acid catalysts (e.g., AlCl₃). Monitor reaction progress via HPLC ( ) to optimize conditions. Computational tools like DFT can predict reactive sites ( ).

Q. What strategies resolve contradictions between computational predictions and experimental biological data (e.g., unexpected low activity despite favorable docking scores)?

  • Methodological Answer : Re-evaluate docking parameters (e.g., solvation effects, protein flexibility) using molecular dynamics simulations. Validate binding via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) . Cross-check solubility and stability using HPLC-UV ( ) to rule out compound degradation.

Q. How can the compound’solubility and stability in biological buffers be optimized for in vivo studies?

  • Methodological Answer : Perform pH-dependent solubility profiling (e.g., shake-flask method with UV detection). Use co-solvents (DMSO/PEG) or nanoformulation (liposomes) to enhance bioavailability. Stability studies in plasma (via LC-MS ) can identify metabolic liabilities ( ).

Q. What computational methods are effective for studying structure-activity relationships (SAR) of fluorophenyl and iodophenyl substituents?

  • Methodological Answer : Combine DFT calculations (to assess electronic effects) with 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate substituent properties with activity. Molecular docking against target proteins (e.g., kinases or bacterial enzymes) can prioritize substituent modifications ( ).

Data Analysis and Technical Challenges

Q. How should researchers address discrepancies in NMR spectra of synthetic intermediates (e.g., unexpected splitting or integration ratios)?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify coupling patterns. Compare with literature data for analogous pyrazolones (). If tautomerism is suspected, variable-temperature NMR can reveal dynamic equilibria.

Q. What analytical techniques are critical for detecting trace byproducts in final compounds?

  • Methodological Answer : HPLC-MS/MS with high-resolution mass detection (HRMS) identifies low-abundance impurities. Preparative TLC or column chromatography ( ) isolates byproducts for structural elucidation via NMR.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.